molecular formula C23H16F3N3O B5330991 (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile

Cat. No.: B5330991
M. Wt: 407.4 g/mol
InChI Key: GDGBXWYZJUCBOR-LFIBNONCSA-N
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Description

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile is a complex organic compound with a unique structure that combines benzimidazole, furan, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the furan and nitrile groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enenitrile is unique due to its combination of benzimidazole, furan, and nitrile groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3N3O/c1-13-8-19-20(9-14(13)2)29-22(28-19)16(12-27)11-18-6-7-21(30-18)15-4-3-5-17(10-15)23(24,25)26/h3-11H,1-2H3,(H,28,29)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGBXWYZJUCBOR-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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